![molecular formula C19H23N3O B2586503 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone CAS No. 339021-40-8](/img/structure/B2586503.png)
4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is a chemical compound with the CBNumber: CB7709010 . It is also known as 4-{[(adamantan-1-yl)amino]methyl}-1,2-dihydrophthalazin-1-one .
Molecular Structure Analysis
The molecular structure of 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is complex, with an adamantylamino group attached to a phthalazinone ring . The adamantylamino group consists of a tricyclo[3.3.1.13,7]dec-1-ylamino group .Aplicaciones Científicas De Investigación
Phosphodiesterase Inhibition and Anti-inflammatory Activity
4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone and its derivatives have been explored for their potential as selective phosphodiesterase (PDE4) inhibitors. These compounds show significant inhibitory activity against PDE4, a key enzyme involved in inflammatory processes. The N-adamantan-2-yl analogue has exhibited potent inhibition, making it a candidate for anti-inflammatory applications. Additionally, these compounds have demonstrated in vivo anti-inflammatory activities, particularly effective in suppressing mouse ear edema formation induced by arachidonic acid, highlighting their potential as anti-inflammatory agents (Van der Mey et al., 2002).
Antimicrobial Properties
Another significant application of 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone derivatives is in the realm of antimicrobial agents. These compounds have been synthesized and tested for antimicrobial activity against a range of bacteria and fungi. Studies have found that certain derivatives show activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, suggesting their potential as broad-spectrum antimicrobial agents. Derivatives with a 1,3,4-thiadiazole ring have generally shown higher activity, particularly against B. subtilis and fungi (Önkol et al., 2008).
Synthesis of Biologically Active Derivatives
Research into 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone has also focused on the synthesis of novel derivatives with potential anticancer activity. By starting with amino acid methyl esters of 4-benzyl-1(2H)-phthalazinone, a series of biologically active phthalazinone derivatives have been synthesized. These efforts underline the chemical versatility of the phthalazinone core and its utility in generating compounds with varied biological activities (Rayes et al., 2019).
Polymer Synthesis and Applications
Beyond pharmaceutical applications, 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone and related compounds have been utilized in the synthesis of novel polymers. These polymers, incorporating phthalazinone units, exhibit outstanding thermal properties and are soluble in common organic solvents. The incorporation of the phthalazinone moiety into polymer chains has led to materials with high glass-transition temperatures and excellent stability, making them suitable for various industrial applications (Cheng et al., 2007).
Direcciones Futuras
Research in adamantane chemistry, including compounds like 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone, is promising . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propiedades
IUPAC Name |
4-[(1-adamantylamino)methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-18-16-4-2-1-3-15(16)17(21-22-18)11-20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,20H,5-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRLKLUAEKHQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=NNC(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

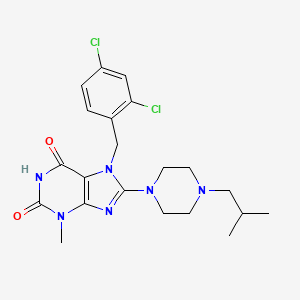

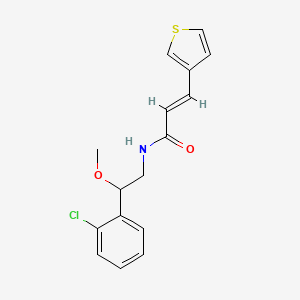
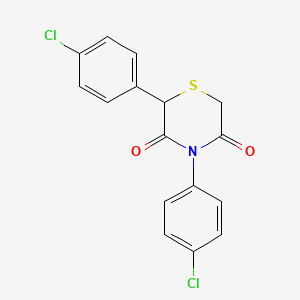
![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)
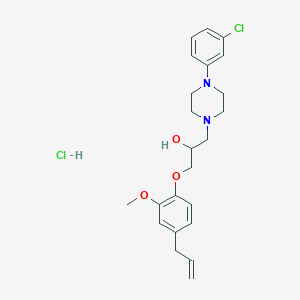
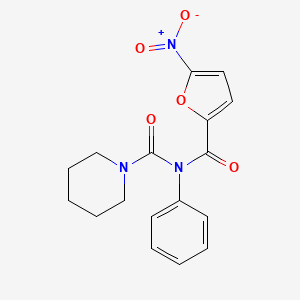
![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)
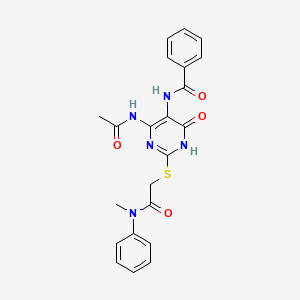
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2586439.png)
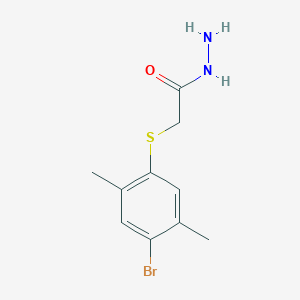
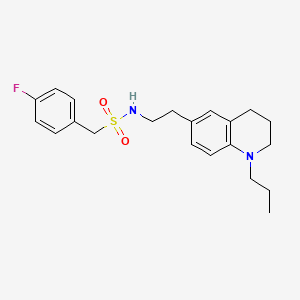
![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2586443.png)